Dehydro Amlodipine Besylate
CAS No.:
Cat. No.: VC0207330
Molecular Formula: C₂₆H₂₉ClN₂O₈S
Molecular Weight: 565.04
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₆H₂₉ClN₂O₈S |
|---|---|
| Molecular Weight | 565.04 |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
Dehydro Amlodipine Besylate has a molecular formula of C20ClN2O5·C6H6O3S and a molecular weight of 565.04 g/mol . This formula represents the combination of the dehydrogenated Amlodipine molecule with benzenesulfonic acid, forming the besylate salt. The presence of the besylate component is significant for the compound's solubility characteristics and stability profile.
Chemical Structure
The structure of Dehydro Amlodipine Besylate features a pyridine ring as its core, differing from Amlodipine's dihydropyridine structure. Key structural elements include:
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A central pyridine ring
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A 2-chlorophenyl group at position 4
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An aminoethoxy methyl substituent at position 2
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Methyl and ethyl carboxylate groups at positions 3 and 5
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A methyl group at position 6
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Benzenesulfonate as the counter-ion
This structure results from the oxidation of the dihydropyridine ring in Amlodipine, leading to the formation of an aromatic pyridine ring through the loss of hydrogen atoms.
Physical Properties
While detailed physical property data is limited in the available literature, Dehydro Amlodipine Besylate typically presents as a white to off-white solid. Its solubility profile likely resembles other besylate salts, with moderate solubility in polar organic solvents such as methanol and potential solubility in aqueous systems, particularly at controlled pH values.
Analytical Methods for Detection
HPLC-MS Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) represents the primary analytical technique for detecting and quantifying Dehydro Amlodipine Besylate in pharmaceutical preparations. According to patent literature, this technique has been successfully employed to identify and characterize this impurity during the development of improved synthetic methods for Amlodipine Besylate .
The typical HPLC conditions mentioned in the literature include:
| Parameter | Specification |
|---|---|
| Mobile Phase | 2.3g/L Ammonium acetate-methanol (30:70) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm |
| Impurity Limit | ≤0.10% |
This analytical method allows for sensitive detection of Dehydro Amlodipine Besylate, ensuring that its levels remain below acceptable thresholds in final pharmaceutical products.
Applications and Research
Use as a Reference Standard
| Quantity | Price (EUR) |
|---|---|
| 10 mg | 339.00 |
| 100 mg | 2,178.00 |
Synthesis and Control Strategies
Formation During Amlodipine Synthesis
Dehydro Amlodipine Besylate typically forms as a byproduct during the cyclization step of Amlodipine synthesis. The traditional synthetic route involves the reaction of o-chlorobenzaldehyde, 4-(2-phthaloyl imino oxyethyl group) methyl aceto acetate, and 3-aminobutene acid methyl esters . During this process, oxidation of the dihydropyridine ring can occur, leading to the formation of the dehydro impurity.
The patent literature identifies this impurity as one of the major concerns in Amlodipine synthesis, necessitating the development of improved methods to minimize its formation .
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